molecular formula C11H18O B8364353 (3-Ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde

(3-Ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde

Cat. No. B8364353
M. Wt: 166.26 g/mol
InChI Key: KMCQYWNISNSLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-(3-ethyl-4-methylcyclohex-3-en-1-yl)acetaldehyde

InChI

InChI=1S/C11H18O/c1-3-11-8-10(6-7-12)5-4-9(11)2/h7,10H,3-6,8H2,1-2H3

InChI Key

KMCQYWNISNSLGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC(C1)CC=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The deprotected alcohol was oxidized by the standard “Swern” procedure (Mancuso, Synthesis 1981 p165, incorporated herein by reference) as follows: The alcohol (5 mmol) was added to a solution of oxalyl chloride (3.5 mL, 7.0 mmol) in CH2Cl2 (30 mL) with DMSO (0.64 mL, 9.0 mmol) at −78° C. After 40 min., NEt3 (2.50 mL) was added and the mixture was warmed to rt. After standard aqueous work-up and purification, (3-ethyl-4-methyl-cyclohex-3-enyl)-acetaldehyde (Intermediate K5) was isolated (90%).
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
alcohol
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three

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